

GNE-2861: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GNE 2861

Cat. No.: B15603962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNE-2861, intended to support researchers in its application for preclinical studies. The document details its mechanism of action, particularly its role in modulating the PAK4 and estrogen receptor-alpha (ER α) signaling pathways, and provides generalized experimental protocols for its use in common laboratory assays.

Chemical Structure and Properties

GNE-2861 is a complex heterocyclic molecule with the systematic IUPAC name 1-[2-[1-(2-amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]-cyclohexanol.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H26N6O2	[1] [2]
Molecular Weight	406.48 g/mol	
CAS Number	1394121-05-1	[1] [2]
SMILES	<chem>COCCNC1=NC2=C(C=C(C=C2)C#CC3(O)CCCCC3)N1C4=NC(=NC=C4)N</chem>	[1] [2]
Solubility	Soluble in DMSO (up to 81 mg/mL) and Ethanol (up to 40 mg/mL). Insoluble in water.	[3]
Appearance	Solid	[1] [2]
Purity	Typically >98%	[2]
Storage	Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to one year.	[3]

Pharmacological Properties

GNE-2861 is a highly selective inhibitor of Group II PAKs. Its inhibitory activity is most potent against PAK4, with slightly lower potency against PAK5 and PAK6. It displays significantly less activity against Group I PAKs (PAK1, PAK2, and PAK3), making it a valuable tool for dissecting the specific roles of Group II PAKs in cellular processes.

Target	IC50	Reference
PAK4	7.5 nM	[1] [3] [4]
PAK5	36 nM	[1] [3] [4]
PAK6	126 nM	[1] [3] [4]
PAK1	>5,000 nM	
PAK2	>10,000 nM	
PAK3	>10,000 nM	

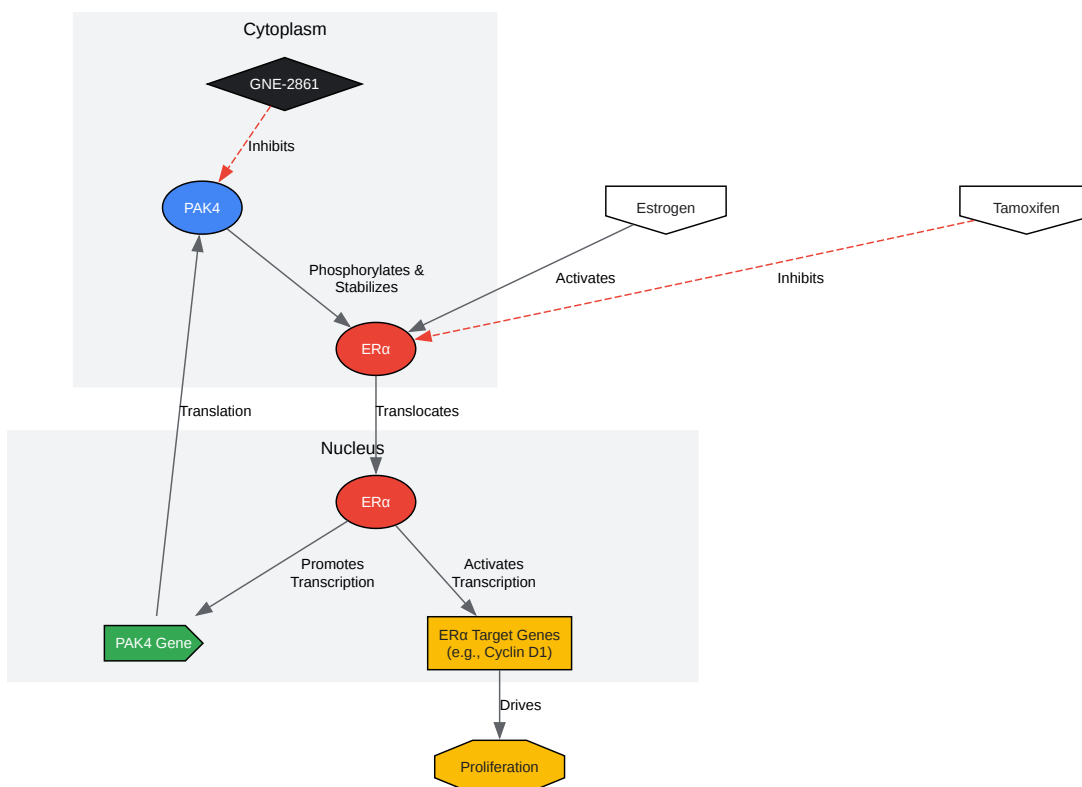
Pharmacokinetics and Pharmacodynamics:

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for GNE-2861 are not extensively available in the public domain. The development of kinase inhibitors often faces challenges with in vivo properties such as poor bioavailability.[\[5\]](#) For in vivo studies, formulation is critical. A general formulation for administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[6\]](#) However, specific PK parameters like half-life, Cmax, and bioavailability for GNE-2861 have not been reported.

Mechanism of Action and Signaling Pathways

GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node involved in various cellular processes, including proliferation, migration, and survival.[\[5\]](#) A significant area of research for GNE-2861 is its interplay with the estrogen receptor-alpha (ER α) signaling pathway, particularly in the context of tamoxifen-resistant breast cancer.[\[7\]](#)

PAK4 and ER α are engaged in a positive feedback loop where ER α promotes the expression of PAK4.[\[7\]](#) In turn, activated PAK4 can phosphorylate and stabilize ER α , enhancing its transcriptional activity.[\[7\]](#) This reciprocal activation contributes to tamoxifen resistance in breast cancer cells. GNE-2861, by inhibiting PAK4, disrupts this feedback loop, leading to decreased ER α activity and a restoration of sensitivity to tamoxifen.[\[7\]](#)



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Caption: GNE-2861 inhibits the PAK4/ERα positive feedback loop.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of GNE-2861 are not publicly available. Similarly, while GNE-2861 has been used in various assays, specific, detailed protocols are often part of proprietary institutional knowledge. The following sections provide generalized protocols for key experiments that can be adapted and optimized for specific research needs.

Kinase Inhibition Assay (Generalized)

This protocol describes a general method to assess the inhibitory activity of GNE-2861 against a target kinase.

- Reagents and Materials:
 - Recombinant PAK4, PAK5, or PAK6 enzyme
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP
 - Substrate (e.g., a generic peptide substrate for PAKs)
 - GNE-2861 stock solution (in DMSO)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
 - 384-well plates
- Procedure:
 - Prepare a serial dilution of GNE-2861 in DMSO.
 - In a 384-well plate, add the kinase, substrate, and diluted GNE-2861 or DMSO (vehicle control).
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
 - Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of GNE-2861.

Cell Viability Assay (Generalized)

This protocol outlines a general method to determine the effect of GNE-2861 on the viability of cancer cell lines.

- Reagents and Materials:

- Cancer cell line of interest (e.g., MCF-7, tamoxifen-resistant LCC2)
- Cell culture medium and supplements
- GNE-2861 stock solution (in DMSO)
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- 96-well plates
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of GNE-2861 or DMSO (vehicle control).
 - Incubate the cells for a specified period (e.g., 48-72 hours).
 - Add the cell viability reagent to each well according to the manufacturer's protocol.
 - Measure the absorbance or luminescence using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for Pathway Analysis (Generalized)

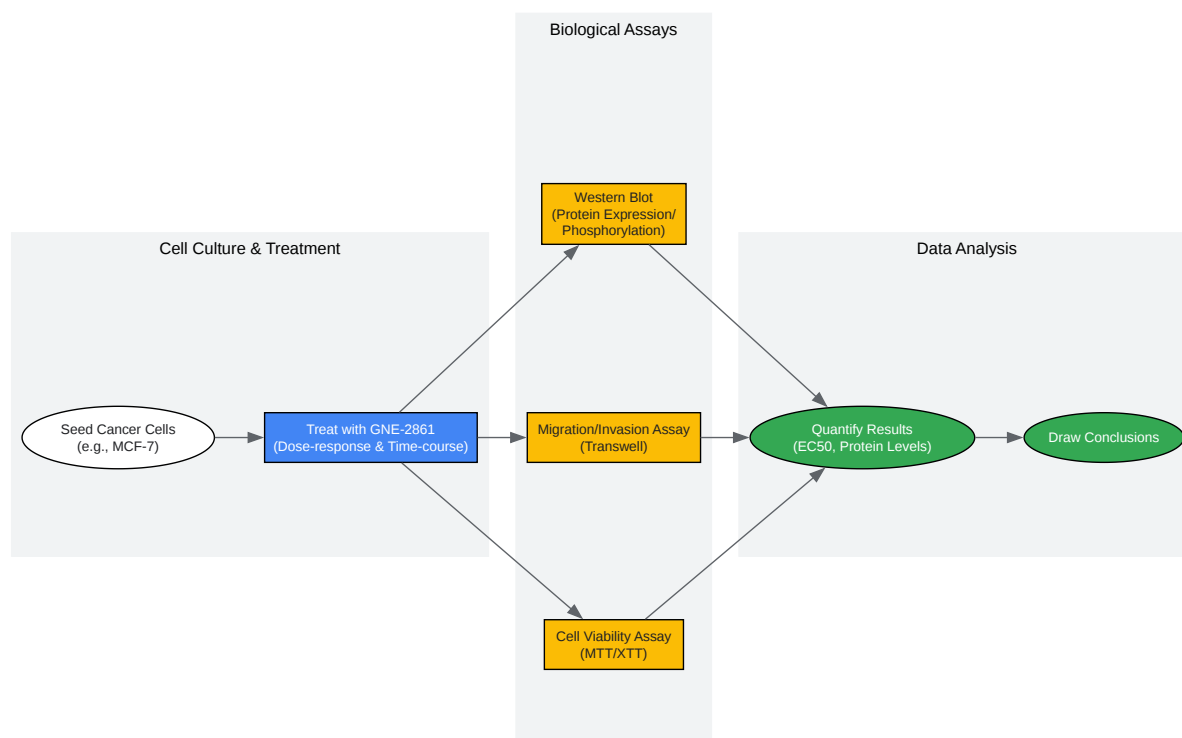
This protocol provides a general framework for analyzing the effect of GNE-2861 on protein expression and phosphorylation within the PAK4/ER α signaling pathway.

- Reagents and Materials:
 - Cancer cell line of interest
 - GNE-2861
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ER α (Ser305), anti-ER α , anti-PAK4, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Procedure:
 - Culture and treat cells with GNE-2861 at various concentrations and time points.
 - Lyse the cells and quantify the protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Analyze the band intensities to determine changes in protein expression and phosphorylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of GNE-2861 on a cancer cell line.



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Caption: A representative experimental workflow using GNE-2861.

Conclusion

GNE-2861 is a valuable research tool for investigating the roles of Group II PAKs in health and disease. Its high selectivity for PAK4, PAK5, and PAK6 allows for targeted studies of these kinases. The inhibitory effect of GNE-2861 on the PAK4/ER α signaling axis highlights its potential as a therapeutic strategy to overcome tamoxifen resistance in breast cancer. This guide provides a foundational understanding of GNE-2861 and generalized protocols to facilitate its use in preclinical research. Further optimization of experimental conditions will be necessary for specific applications.

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